molecular formula C12H18N2O B8590871 N-(4-amino-benzyl)-2,2-dimethyl-propionamide

N-(4-amino-benzyl)-2,2-dimethyl-propionamide

Cat. No. B8590871
M. Wt: 206.28 g/mol
InChI Key: XUPKULYKSHBJBH-UHFFFAOYSA-N
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Patent
US06515023B2

Procedure details

To a 0° C. solution of 2.5 ml (22 mmol) 4-aminobenzylamine in 100 mL CH2Cl2 was added 3 mL (22 mmol) triethylamine and 2.7 mL (22 mmol) pivaloyl chloride slowly by syringe over 5 min. and the reaction mixture was warmed to room temperature and stirred 1 hour. Additional portions of. triethylamine (0.4 ml )and pivaloyl chloride (0.4 ml) were added and the reaction mixture was allowed to stir 16 hours. The reaction mixture was then diluted with 400 mL EtOAc, washed with 400 mL each of, saturated aqueous NaHCO3, water, and brine, then dried over Na2SO4, filtered and concentrated. The residue was purified by washing with 100 mL EtOAc, and extracting this wash with 2×100 mL 1N HCl. The combined aqueous extracts were brought to pH>10 with 6M NaOH and extracted 3×100 mL EtOAc. The combined EtOAc extracts were then dried over Na2SO4, filtered and concentrated to give 2.5 g N-(4-amino-benzyl)-2,2-dimethyl-propionamide as a off-white solid. 1H NMR (300 mHz, CDCl3) δ 7.15 (d, 2H); 6.65 (d, 2H); 5.75 (b s, 1H); 4.30 (d, 2H); 3.65 (b s, 2H); 1.20 (s, 9H).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:17](Cl)(=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19]>C(Cl)Cl.CCOC(C)=O>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:17](=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
NC1=CC=C(CN)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with 400 mL each of, saturated aqueous NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by washing with 100 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracting
WASH
Type
WASH
Details
this wash with 2×100 mL 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 3×100 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(CNC(C(C)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.